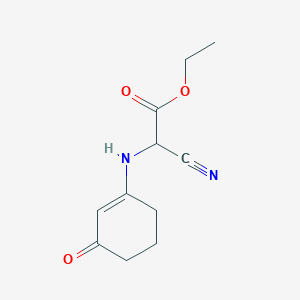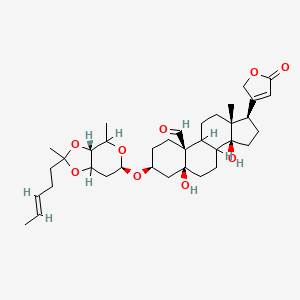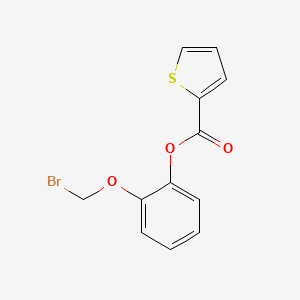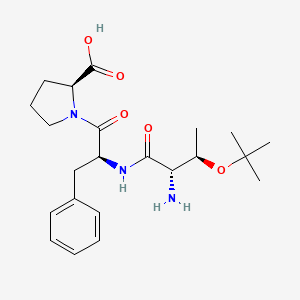
Threonyl-(O-tert-butyl)-phenylalanyl-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Threonyl-(O-tert-butyl)-phenylalanyl-proline is a synthetic compound that combines the amino acids threonine, phenylalanine, and proline, with a tert-butyl group attached to the threonine residue. This compound is often used in peptide synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Threonyl-(O-tert-butyl)-phenylalanyl-proline typically involves the protection of amino acid functional groups, followed by coupling reactions to form the peptide bonds. The tert-butyl group is introduced to protect the hydroxyl group of threonine, which can be achieved using tert-butyl alcohol in the presence of an acid catalyst . The coupling of the protected amino acids can be performed using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. Automated peptide synthesizers are commonly used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) allows for the efficient assembly of the peptide chain on a solid support, followed by cleavage and purification steps to obtain the final product.
化学反応の分析
Types of Reactions
Threonyl-(O-tert-butyl)-phenylalanyl-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: Substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or various nucleophiles and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can result in deprotected or reduced forms of the compound.
科学的研究の応用
Threonyl-(O-tert-butyl)-phenylalanyl-proline has a wide range of applications in scientific research:
作用機序
The mechanism of action of Threonyl-(O-tert-butyl)-phenylalanyl-proline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. The tert-butyl group provides steric protection, enhancing the stability and bioavailability of the peptide .
類似化合物との比較
Similar Compounds
Threonyl-phenylalanyl-proline: Lacks the tert-butyl group, making it less stable and more susceptible to degradation.
Threonyl-(O-tert-butyl)-seryl-proline: Similar structure but with serine instead of phenylalanine, leading to different biological properties.
Uniqueness
Threonyl-(O-tert-butyl)-phenylalanyl-proline is unique due to the presence of the tert-butyl group, which provides enhanced stability and protection against enzymatic degradation. This makes it a valuable tool in peptide synthesis and various research applications.
特性
CAS番号 |
38510-47-3 |
|---|---|
分子式 |
C22H33N3O5 |
分子量 |
419.5 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H33N3O5/c1-14(30-22(2,3)4)18(23)19(26)24-16(13-15-9-6-5-7-10-15)20(27)25-12-8-11-17(25)21(28)29/h5-7,9-10,14,16-18H,8,11-13,23H2,1-4H3,(H,24,26)(H,28,29)/t14-,16+,17+,18+/m1/s1 |
InChIキー |
MIEUBNGIWYESFS-UBDQQSCGSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O)N)OC(C)(C)C |
正規SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)N)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Lithium, [1-(trimethylsilyl)ethenyl]-](/img/structure/B14664436.png)
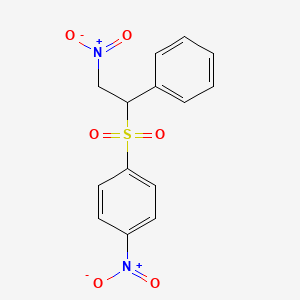
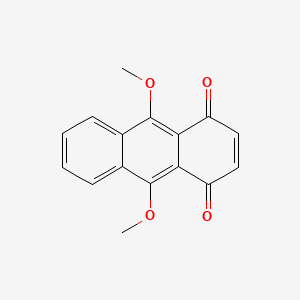
![[9-(Dimethylamino)nona-2,4,6,8-tetraen-1-ylidene]propanedinitrile](/img/structure/B14664466.png)


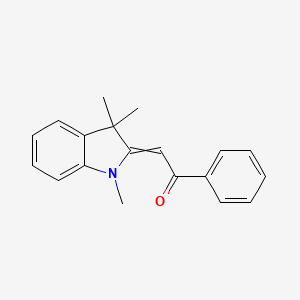

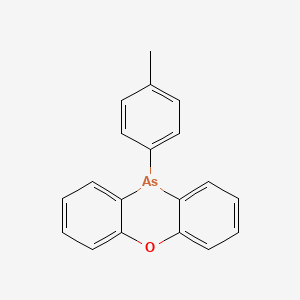

![2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14664503.png)
